molecular formula C13H10N2O2 B1497141 6-Methoxyphenazin-1-ol CAS No. 13129-58-3

6-Methoxyphenazin-1-ol

Cat. No. B1497141
CAS RN: 13129-58-3
M. Wt: 226.23 g/mol
InChI Key: DUXXRWZHWRRFTL-UHFFFAOYSA-N
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Description

6-Methoxyphenazin-1-ol (MPO) is a naturally occurring phenazine derivative. It has a molecular formula of C13H10N2O2 and a molecular weight of 226.23 g/mol .


Synthesis Analysis

The synthesis of 6-Methoxyphenazin-1-ol involves a reaction with 18-crown-6 ether and potassium carbonate in N,N-dimethyl-formamide at 0℃ . The resulting mixture is left stirring overnight gradually reaching room temperature and then concentrated in vacuo .


Molecular Structure Analysis

The molecular structure of 6-Methoxyphenazin-1-ol includes six aromatic protons . The 1H NMR spectroscopic data revealed these protons at specific chemical shifts .


Chemical Reactions Analysis

The chemical reactions involving 6-Methoxyphenazin-1-ol include a reaction with phenazine O‑methyltransferase from Lysobacter antibioticus OH13 in an aqueous buffer at 20℃ .

Scientific Research Applications

Antimicrobial Properties

Phenazines, including 6-Methoxyphenazin-1-ol, have been known to exhibit antimicrobial properties . They can inhibit the growth of various bacteria and fungi, making them potentially useful in the development of new antimicrobial agents.

Antitumor Activity

Phenazine derivatives have shown potential in the field of oncology. They have demonstrated antitumor activity, suggesting that they could be used in the development of new cancer treatments .

Antioxidant Activity

Phenazines also exhibit antioxidant properties . This means they can neutralize harmful free radicals in the body, potentially helping to prevent various diseases and slow down the aging process.

Antimalarial Properties

Some phenazine derivatives have been found to have antimalarial properties . This suggests that 6-Methoxyphenazin-1-ol could potentially be used in the development of new treatments for malaria.

Neuroprotective Properties

Phenazines have been found to have neuroprotective properties . This means they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Industrial Applications

Phenazines have significant applications in industrial fields . For example, they could be used in the development of dyes, pigments, and other industrial chemicals.

Environmental Remediation

Phenazine derivatives could potentially be used in environmental remediation . Their ability to adsorb pollutants could make them useful in the cleanup of contaminated sites.

Energy Storage

Phenazines could potentially be used in the field of energy storage . Their unique chemical properties could make them useful in the development of high-performance batteries or supercapacitors.

Future Directions

Microbes well-adapted to the Arctic Ocean are promising for producing novel compounds, including 6-Methoxyphenazin-1-ol . These microbes have developed various strategies including producing novel bioactive compounds . Therefore, they are promising sources for novel natural products or chemical scaffolds with pharmaceutically relevant biological activity .

properties

IUPAC Name

6-methoxyphenazin-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-17-11-7-3-5-9-13(11)15-8-4-2-6-10(16)12(8)14-9/h2-7,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXXRWZHWRRFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NC3=C(C=CC=C3O)N=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614554
Record name 6-Methoxyphenazin-1(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyphenazin-1-ol

CAS RN

13129-58-3
Record name 6-Methoxyphenazin-1(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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